molecular formula C10H16N2O2 B107041 1-Amino-3-nitroadamantane CAS No. 243145-00-8

1-Amino-3-nitroadamantane

Cat. No. B107041
M. Wt: 196.25 g/mol
InChI Key: IGRDMGWZTHMMAM-UHFFFAOYSA-N
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Description

1-Amino-3-nitroadamantane is a derivative of the antiparkinsonian drug 1-aminoadamantane. It is characterized by the presence of an amino group and a nitro group attached to the adamantane backbone. This compound is of interest due to its potential neuroprotective properties, particularly in the context of oxidative stress-induced neuronal damage, which is a characteristic of Parkinson's disease .

Synthesis Analysis

The synthesis of 1-aminoadamantane derivatives has been explored through various methods. One approach involves the aza-Prins cyclization of 7-methylenebicyclo[3.3.1]nonan-3-one oximes, which are prepared from 1,3-adamantanediol. This method allows for the production of various 3-substituted 1-(alkoxyamino)adamantanes, which can be further reduced to yield 1-aminoadamantane derivatives . Another synthesis route for related compounds involves the use of chiral (S,E)-γ-N,N-dibenzylated nitroalkenes derived from natural L-α-amino acids, leading to the formation of chiral 1,3-nitroamines .

Molecular Structure Analysis

The molecular structure of 1-aminoadamantane and its derivatives is characterized by the adamantane core, a rigid, diamondoid structure that imparts unique physical and chemical properties to the molecule. Quantum-chemical calculations and spectroscopic studies, such as Raman and infrared spectroscopy, have been used to obtain molecular and spectral data for these compounds .

Chemical Reactions Analysis

1-Aminoadamantane derivatives participate in various chemical reactions due to their functional groups. For instance, the conjugate addition of nucleophiles to chiral nitroalkenes derived from amino acids can lead to the formation of 1,3-nitroamines. These can then be reduced to 1,3-diamines or undergo further transformations, such as cycloaddition reactions to form triazole derivatives . The antioxidant activity of these derivatives, particularly those with a nitroxide substituent, has been evaluated and found to be significant in protecting against ROS-mediated neuronal damage .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-aminoadamantane have been extensively studied. The heat capacity of the crystalline form has been measured over a wide temperature range, revealing solid-to-solid phase transitions. The thermodynamic functions of the compound in the crystalline state have been derived, and the saturated vapor pressure and sublimation enthalpy have been determined. Additionally, the enthalpy of combustion and formation for crystalline 1-aminoadamantane have been measured, providing insight into its stability and reactivity. These properties are crucial for understanding the behavior of the compound under various conditions and for its potential application in pharmaceuticals .

Scientific Research Applications

Synthesis and Green Chemistry

Neuroprotective and Antioxidant Properties

Research into aminoadamantane derivatives has highlighted their potential neuroprotective and antioxidant properties, particularly against oxidative stress-induced neuronal damage. These derivatives, including 1-amino-3-nitroadamantane, have been explored for their effectiveness in treating parkinsonian syndromes by blocking or reducing ROS-mediated neuronal damage (J. Skolimowski et al., 2003).

Application in Energetic Materials

The study of nitroadamantanes extends to the exploration of their use in energetic materials. The synthesis and theoretical research on various polynitroadamantanes, including 1-nitroadamantane, reveal their potential for high detonation performance, making them of interest in the development of explosives (D. ya, 2014).

NO-Generating Derivatives for Biological Applications

Adamantane derivatives, including those with NO-generating fragments, have been synthesized for potential biological applications. These compounds, starting from 1-aminoadamantane, show the ability to generate nitric oxide in systems mimicking biological reactions, indicating their potential for therapeutic uses (I. Serkov et al., 2018).

Graphene-Based Catalysts for Nitro Compound Reduction

Research on the reduction of nitro compounds to amines, a critical process in the synthesis of drugs and other chemicals, has identified graphene-based catalysts as highly effective. These catalysts, which can be enhanced by incorporating adamantane derivatives like 1-amino-3-nitroadamantane, offer advantages such as high catalytic activity and environmental friendliness (M. Nasrollahzadeh et al., 2020).

Safety And Hazards

1-Amino-3-nitroadamantane should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. The compound should be stored at -20°C .

properties

IUPAC Name

3-nitroadamantan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c11-9-2-7-1-8(3-9)5-10(4-7,6-9)12(13)14/h7-8H,1-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRDMGWZTHMMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-nitroadamantane

Synthesis routes and methods

Procedure details

The reaction was effected in the same manner as Example 65 except for using Raney nickel (5 mole % of Ni relative to a substrate) instead of 5% Pd-C and that reacting for 4 hours. The conversion of 1,3-dinitroadamantane was 99%, and 1-amino-3-nitroadamantane (yield 80%) was formed.
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